molecular formula C9H10N4O2 B1450796 6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one CAS No. 882399-27-1

6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one

Cat. No.: B1450796
CAS No.: 882399-27-1
M. Wt: 206.2 g/mol
InChI Key: VVMNQANWDLFQSI-UHFFFAOYSA-N
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Description

6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the 6th position and a furylmethylamino group at the 2nd position of the pyrimidine ring

Properties

IUPAC Name

4-amino-2-(furan-2-ylmethylamino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-7-4-8(14)13-9(12-7)11-5-6-2-1-3-15-6/h1-4H,5H2,(H4,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMNQANWDLFQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form Pyrimidin-4-one Core

A common approach to synthesize pyrimidin-4(3H)-one derivatives involves the cyclization of cyanoacetate esters with urea under basic conditions. This method is well-documented for related pyrimidine derivatives and can be adapted for the target compound.

Key steps:

  • Reagents: Methyl or ethyl cyanoacetate, urea, sodium metal or sodium ethoxide as base.
  • Solvent: Absolute methanol or ethanol.
  • Conditions: Reflux at 65–80 °C for 3–4 hours, neutralization to pH 7.0–7.5.
  • Outcome: Formation of 4-amino-2,6(1H,3H)-pyrimidinedione intermediate.

Example data from related pyrimidine synthesis:

Step Reagents/Conditions Product Yield (%)
Cyclization Sodium metal + methyl cyanoacetate + urea, reflux in methanol 4-amino-2,6(1H,3H)-pyrimidinedione 96.9

This step avoids the use of highly toxic reagents like phosphorus oxychloride, making it environmentally friendlier and operationally simpler.

Representative Synthetic Route

Step Reaction Type Reagents & Conditions Notes
1 Cyclization Sodium metal + methyl cyanoacetate + urea, reflux in methanol (65–80 °C, 3–4 h) Forms pyrimidinedione intermediate with high yield (96.9%)
2 Amination Pyrimidinedione + 2-furylmethylamine, reflux in xylenes (reflux, ~30 h) Forms target compound with yields up to 87%

Research Findings and Notes

  • The cyclization method using sodium metal and methyl cyanoacetate with urea is advantageous due to mild conditions, high yield, and environmental considerations, avoiding toxic chlorinating agents.
  • The amination step with 2-furylmethylamine requires prolonged reflux in non-polar solvents like xylenes to achieve high yields and purity.
  • The reaction progress can be monitored by the release of small gaseous byproducts, indicating completion of substitution.
  • The synthetic route is adaptable to variations in the alkyl or aryl substituents on the pyrimidinone ring, allowing for structural diversification in medicinal chemistry applications.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Advantages Challenges
Cyclization Sodium metal + methyl cyanoacetate + urea, reflux in methanol (65–80 °C, 3–4 h) 96.9 High yield, green, simple process Requires handling sodium metal
Amination (2-furylmethyl) Pyrimidinedione + 2-furylmethylamine, reflux in xylenes (30 h) Up to 87 High selectivity, good yield Long reaction time, solvent reflux

Chemical Reactions Analysis

Types of Reactions

6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and furylmethylamino groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antiviral effects.

Comparison with Similar Compounds

6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    6-amino-2-[(2-thienylmethyl)amino]pyrimidin-4(3H)-one: This compound has a thienylmethyl group instead of a furylmethyl group, which may result in different chemical and biological properties.

    6-amino-2-[(2-phenylmethyl)amino]pyrimidin-4(3H)-one: The presence of a phenylmethyl group can significantly alter the compound’s reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

6-Amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the compound's biological activity, synthesizing data from various studies and highlighting its pharmacological significance.

Chemical Formula : C₉H₁₀N₄O₂
CAS Number : 882399-27-1
MDL Number : MFCD06754863
The compound is characterized by a pyrimidine ring substituted with an amino group and a furylmethylamino moiety, which contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : The compound has been investigated for its ability to inhibit the growth of various cancer cell lines.
  • Enzyme Inhibition : It shows potential as an inhibitor of specific kinases, which are crucial in cancer progression.

Anticancer Properties

Recent studies have demonstrated that derivatives similar to this compound possess significant anticancer properties. For example, a related compound, identified as 6O , was shown to selectively inhibit FGFR4 (Fibroblast Growth Factor Receptor 4), which is implicated in hepatocellular carcinoma (HCC). The selectivity of 6O over other FGFR isoforms (FGFR1–3) was markedly high, with IC₅₀ values indicating strong inhibitory activity (Table 1) .

Table 1: IC₅₀ Values for FGFR Inhibition

CompoundFGFR4 IC₅₀ (nM)FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)
6O75.3>50,00035,482>30,000
BLU9931----

The data indicates that compound 6O is at least 398 to 664 times more selective for FGFR4 compared to FGFR1–3, suggesting a promising therapeutic window for targeting HCC .

The mechanism by which this compound exerts its effects is primarily through the inhibition of kinase activity. The structural modifications in the pyrimidine ring significantly influence binding affinity and selectivity towards targets like FGFR4. Molecular docking studies have elucidated how these modifications enhance binding interactions, leading to effective inhibition of tumor growth in xenograft models .

Case Studies

A notable study utilized a chick chorioallantoic membrane (CAM) tumor model to evaluate the in vivo anti-tumor efficacy of compounds related to this compound. Results showed that treatment with these compounds resulted in significant tumor size reduction compared to controls, reinforcing their potential as therapeutic agents against HCC .

Q & A

Q. What are the common synthetic routes for 6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one?

The synthesis typically involves multi-step reactions, starting with alkylation of a pyrimidinone core followed by nucleophilic substitution. For example, methylation of 6-methyl-2-thiopyrimidin-4(3H)-one can be achieved using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃/EtOH or MeONa/MeOH), yielding intermediates that react with aromatic amines at elevated temperatures (140°C) to form target compounds . The furylmethyl group is introduced via thio-alkylation or direct amine substitution, requiring careful pH and temperature control to optimize selectivity .

Q. What spectroscopic techniques are used to characterize this compound?

Structural confirmation relies on ¹H NMR (to identify proton environments, e.g., aromatic and amine signals), chromatography-mass spectrometry (for molecular mass verification), and elemental analysis (to validate composition) . Crystallographic methods, such as X-ray diffraction, may resolve 3D conformation, though solubility challenges often necessitate derivatization for crystal formation .

Q. How does the furylmethyl substituent influence the compound's reactivity?

The furylmethyl group introduces steric and electronic effects, altering nucleophilic substitution kinetics. For example, the furan ring’s electron-rich nature can stabilize intermediates in alkylation reactions, while its bulk may slow down undesired side reactions. Comparative studies with methyl or trifluoromethyl analogs highlight its role in modulating solubility and regioselectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield optimization involves:

  • Temperature control : Higher temperatures (e.g., 140°C) accelerate arylaminopyrimidine formation but risk decomposition; reflux conditions in dioxane/water mixtures (100°C) balance speed and stability .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while EtOH/MeOH mixtures improve base solubility for alkylation .
  • Catalyst use : Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) enable cross-coupling reactions with boronic acids, critical for introducing aryl groups .

Q. What computational methods predict this compound's biological activity?

Molecular docking evaluates binding affinity to target proteins (e.g., anticonvulsant targets like GABA receptors), using software such as AutoDock or Schrödinger Suite. Quantum chemical calculations (DFT) assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. These methods guide derivative design by identifying key interaction sites, such as the furylmethyl moiety’s role in hydrophobic binding .

Q. How do structural modifications affect its pharmacokinetic profile?

  • Lipophilicity : Addition of trifluoromethyl or ethoxy groups (as seen in analogs) increases logP values, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Metabolic stability : The furan ring may undergo oxidative metabolism; replacing it with a thiophene or methylated analog slows degradation, as shown in comparative in vitro microsomal assays .

Biological Evaluation

Q. What in vitro assays assess its therapeutic potential?

  • Enzyme inhibition : Radiolabeled binding assays (e.g., for kinases or neurotransmitter receptors) quantify IC₅₀ values, with fluorescence polarization used for high-throughput screening .
  • Antiviral activity : Plaque reduction assays in cell cultures (e.g., Vero cells infected with HSV-1) measure EC₅₀, with cytotoxicity assessed via MTT assays .

Q. What are the challenges in validating its mechanism of action?

  • Off-target effects : Competitive binding studies with structurally related compounds (e.g., 6-methyl-2-arylaminopyrimidinones) identify selectivity issues .
  • Pharmacodynamic modeling : In vivo dose-response studies in rodent models correlate plasma concentrations with efficacy, requiring LC-MS/MS for precise metabolite tracking .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one
Reactant of Route 2
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6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.